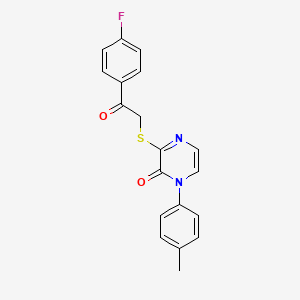

3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Infrared Spectrum and Structural Analysis

The first paper provides an in-depth analysis of the infrared spectrum, structural, and optical properties of a compound similar to the one , focusing on a pyrazole derivative with a 4-fluorophenyl group. The study utilized both experimental and theoretical approaches, including Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, to optimize the molecular structure. The vibrational frequencies and assignments were determined, and the results were in good agreement with experimental infrared bands. The stability of the molecule was assessed through natural bonding orbital (NBO) analysis, revealing the importance of hyper-conjugative interactions and charge delocalization. The molecular electrostatic potential (MEP) map indicated potential sites for electrophilic and nucleophilic attacks. Additionally, the compound's potential role in nonlinear optics was suggested by calculating its first hyperpolarizability. Molecular docking studies hinted at the compound's possible phosphodiesterase inhibitory activity, with the fluorine atom and carbonyl group playing crucial roles in binding .

Molecular Structure and Reactivity Analysis

The second paper further explores the molecular structure and reactivity of a related compound, also featuring a 4-fluorophenyl group and a pyrazoline ring. The geometrical parameters were confirmed to align with X-ray diffraction (XRD) data. The molecule's stability was again analyzed using NBO analysis, focusing on hyper-conjugative interactions and charge delocalization. The HOMO-LUMO analysis was employed to assess charge transfer within the molecule. The MEP analysis revealed that the negative charge predominantly covers the carbonyl group, making it the most reactive part of the molecule. The first hyperpolarizability was calculated, suggesting a role in nonlinear optics. Molecular docking studies indicated that the fluorine atom and ethanone group are essential for binding, and the compound might exhibit inhibitory activity against tripeptidyl peptidase II (TPII), potentially acting as an anti-neoplastic agent .

Synthesis and Biological Activity Analysis

The third paper describes the synthesis of a series of 4H-thieno[3,4-c]pyrazole derivatives, including a 4-fluorophenyl derivative. The synthesis involved cyclization of 3-[(2-arylhydrazino)methylene]thiophene-2,4(3H,5H)-diones, which were prepared by reacting 3-dimethylaminomethylenethiophene-2,4(3H,5H)-dione with arylhydrazines. The 4-fluorophenyl derivative exhibited significant analgesic, anti-inflammatory, and antipyretic activities in animal models. Additionally, it showed platelet antiaggregating activity in vitro, comparable to acetylsalicylic acid, suggesting a potential for therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The exploration of fluorophenyl derivatives, similar in structure to the compound , has led to significant discoveries in anticancer research. For instance, derivatives with fluorophenyl groups have been synthesized and tested against different cancer cell lines. A study focusing on the synthesis of fluoropyrazolesulfonylurea and thiourea derivatives identified compounds with significant antidiabetic activity, suggesting a potential for anticancer applications due to the common pathways affected in cancer and metabolic diseases (Faidallah et al., 2016). Another research effort developed pyrrolo[1,2-a]pyrazine derivatives, finding potent anticancer activity against prostate and breast cancer cells, highlighting the therapeutic potential of such compounds (Seo et al., 2019).

Antibacterial and Antimicrobial Properties

Research into related chemical structures has also uncovered antibacterial and antimicrobial properties. Novel Schiff bases synthesized from amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and pyrazole derivatives demonstrated excellent antimicrobial activity against a range of pathogens (Puthran et al., 2019). This suggests the possibility of developing new antimicrobial agents from similar compounds.

Photophysical and Chemosensor Applications

Compounds within the same chemical family have shown promise in photophysical applications and as chemosensors for detecting metal ions. A study on pyrazoline derivatives synthesized from fluorophenyl compounds revealed their potential as fluorescent chemosensors for metal ion detection, particularly Fe3+ ions, indicating their use in environmental monitoring and analytical chemistry (Khan, 2020).

Eigenschaften

IUPAC Name |

3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2S/c1-13-2-8-16(9-3-13)22-11-10-21-18(19(22)24)25-12-17(23)14-4-6-15(20)7-5-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACIFZHDVWRWME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B2550866.png)

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550867.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2550868.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2550876.png)

![3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550879.png)

![7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone](/img/structure/B2550885.png)

![3-acetyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2550886.png)